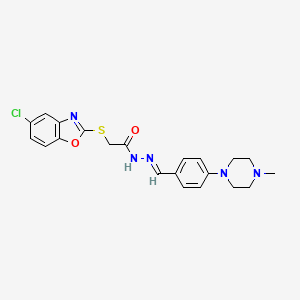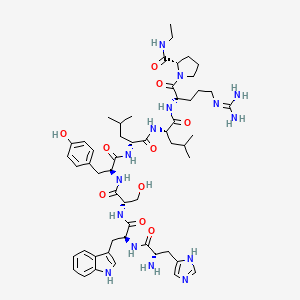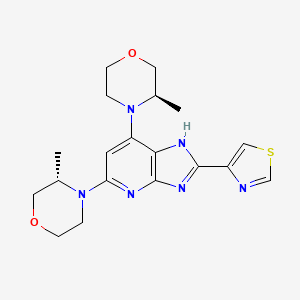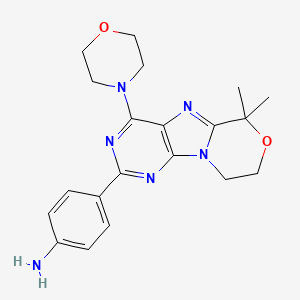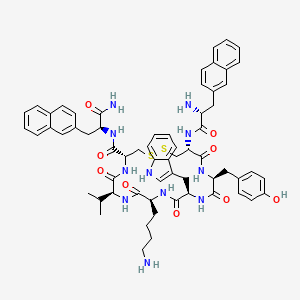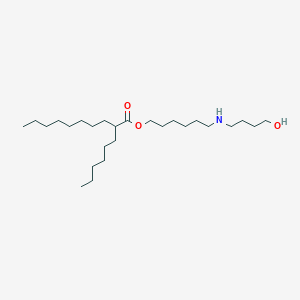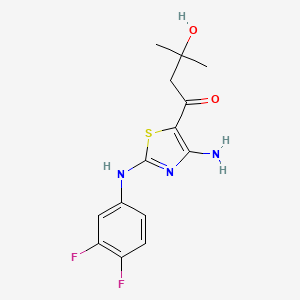
Hat-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hat-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP).
Analyse Chemischer Reaktionen
Types of Reactions
Hat-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Hat-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications in treating parasitic diseases like Human African trypanosomiasis.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
Hat-IN-8 exerts its effects by inhibiting the enzyme Trypanosoma brucei, which is essential for the survival and proliferation of the parasite . The compound penetrates the blood-brain barrier and targets the parasite within the central nervous system, disrupting its metabolic processes and leading to its death .
Vergleich Mit ähnlichen Verbindungen
Hat-IN-8 is unique in its ability to penetrate the blood-brain barrier and effectively inhibit Trypanosoma brucei at low concentrations. Similar compounds include:
Symetine: Another inhibitor of Trypanosoma brucei with different molecular targets.
Triclabendazole: Used to treat parasitic infections but with a different mechanism of action.
Asparagusic acid: Exhibits antiparasitic activity but is structurally different from this compound.
This compound stands out due to its high potency and ability to cross the blood-brain barrier, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H15F2N3O2S |
|---|---|
Molekulargewicht |
327.35 g/mol |
IUPAC-Name |
1-[4-amino-2-(3,4-difluoroanilino)-1,3-thiazol-5-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C14H15F2N3O2S/c1-14(2,21)6-10(20)11-12(17)19-13(22-11)18-7-3-4-8(15)9(16)5-7/h3-5,21H,6,17H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ALCYRRQJEZSXOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
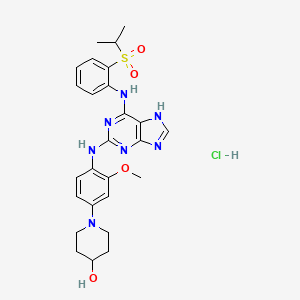

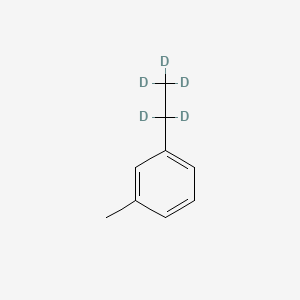
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)

